molecular formula C16H18N4O2 B10929084 2-amino-5-oxo-4-(1-propyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-5-oxo-4-(1-propyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10929084
M. Wt: 298.34 g/mol
InChI Key: HVTJXVXDHLQEAN-UHFFFAOYSA-N
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Description

2-amino-5-oxo-4-(1-propyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-amino-5-oxo-4-(1-propyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C14H16N4O Molecular Weight 252 31 g mol \text{C}_{14}\text{H}_{16}\text{N}_4\text{O}\quad \text{ Molecular Weight 252 31 g mol }

This compound features a chromene core substituted with an amino group and a pyrazole moiety, which are known to influence its biological activity.

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), prostate (PC-3), lung (A549), and liver (HepG-2) cancers. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

Case Study Example:
A study conducted on a related chromene derivative revealed an IC50 value of 0.2162 µM against the EGFR kinase, which is comparable to established inhibitors like Sorafenib . This suggests that the target compound may also exhibit similar inhibitory effects on cancer cell proliferation.

Anti-inflammatory Properties

Compounds in the chromene family have also been noted for their anti-inflammatory effects. The presence of specific functional groups in 2-amino-5-oxo derivatives is believed to contribute to their ability to modulate inflammatory responses in various biological systems.

Mechanism:
The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and modulation of NF-kB signaling pathways.

Pharmacological Mechanisms

The biological activity of 2-amino-5-oxo derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition:
    • Inhibition of kinases such as EGFR and VEGFR may lead to reduced cell proliferation and angiogenesis.
  • Cell Cycle Arrest:
    • Induction of cell cycle arrest at various phases has been observed in treated cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation:
    • Some studies suggest that these compounds can induce oxidative stress in cancer cells, further promoting apoptosis.

Table 1: Biological Activity Summary

Activity TypeTarget Cell LinesIC50 (µM)Reference Compound
AnticancerMCF-70.2162Sorafenib
HCT-1160.2592Sorafenib
PC-3TBDTBD
Anti-inflammatoryTBDTBDTBD

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-amino-5-oxo-4-(1-propylpyrazol-4-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C16H18N4O2/c1-2-6-20-9-10(8-19-20)14-11(7-17)16(18)22-13-5-3-4-12(21)15(13)14/h8-9,14H,2-6,18H2,1H3

InChI Key

HVTJXVXDHLQEAN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Origin of Product

United States

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